molecular formula C13H18N2O2S B2802555 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 866152-32-1

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2802555
CAS No.: 866152-32-1
M. Wt: 266.36
InChI Key: MYQFHKXUKVNXJL-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is an organic compound with a complex structure that includes a tert-butyl group, a methylsulfanyl group, and a nitroethenyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with 4-tert-butylaniline, which reacts with formic acid in the presence of a solvent like toluene under heating conditions . This intermediate can then undergo further reactions to introduce the methylsulfanyl and nitroethenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory synthesis for larger scales, ensuring the availability of raw materials, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aniline base allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with molecular targets and pathways within a system. The nitro group can participate in redox reactions, while the aniline base can engage in various binding interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFHKXUKVNXJL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.